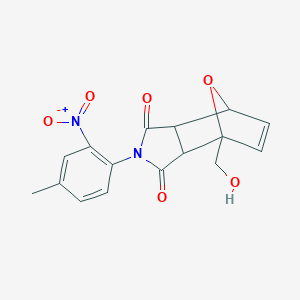
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine
Vue d'ensemble
Description
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine, also known as CGS-15943, is a potent and selective antagonist of the adenosine A1 receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Mécanisme D'action
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine acts as a competitive antagonist of the adenosine A1 receptor, which is one of four subtypes of adenosine receptors. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine, which is released from cells under various physiological and pathological conditions. Activation of adenosine receptors has been shown to have a wide range of effects on cellular signaling pathways, ion channels, and other cellular processes.
Biochemical and physiological effects
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine has been shown to have a wide range of biochemical and physiological effects, including inhibition of platelet aggregation, modulation of neurotransmitter release, regulation of heart rate and blood pressure, and modulation of immune cell function. It has also been shown to have anti-inflammatory and analgesic effects in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine is a potent and selective antagonist of the adenosine A1 receptor, which makes it a useful tool for studying the role of adenosine receptors in various physiological and pathological processes. However, it is important to note that N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine has limitations in terms of its selectivity and potency, and it may also have off-target effects on other cellular processes.
Orientations Futures
There are many potential future directions for research on N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine and adenosine receptors. Some possible areas of focus include:
1. Development of more selective and potent adenosine receptor antagonists for use in scientific research and potential therapeutic applications.
2. Investigation of the role of adenosine receptors in various disease states, including neurological disorders, cardiovascular disease, and cancer.
3. Exploration of the potential therapeutic applications of adenosine receptor antagonists, including their use as anti-inflammatory and analgesic agents.
4. Investigation of the interactions between adenosine receptors and other cellular signaling pathways, including the role of adenosine receptors in modulating immune cell function and inflammation.
5. Development of novel drug delivery systems for adenosine receptor antagonists, including targeted delivery to specific tissues or cells.
Méthodes De Synthèse
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine can be synthesized using a multi-step process involving the reaction of 2-chloro-4-pyrimidinamine with 1-phenylethylamine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then subjected to further reactions to yield the final product.
Applications De Recherche Scientifique
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine has been extensively used in scientific research to study the role of adenosine receptors in various physiological and pathological processes. It has been shown to have a wide range of effects on the central nervous system, cardiovascular system, immune system, and other organ systems.
Propriétés
IUPAC Name |
2-chloro-N-(1-phenylethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)15-11-7-8-14-12(13)16-11/h2-9H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGQTBCVYARGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262746 | |
| Record name | 2-Chloro-N-(1-phenylethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-pyrimidinyl)-N-(1-phenylethyl)amine | |
CAS RN |
71406-75-2 | |
| Record name | 2-Chloro-N-(1-phenylethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71406-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(1-phenylethyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)

![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)




![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
![N-(4-hydroxyphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B224128.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)